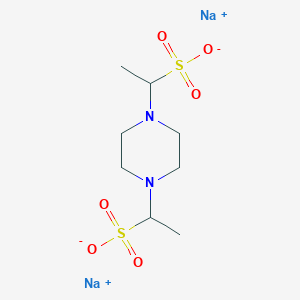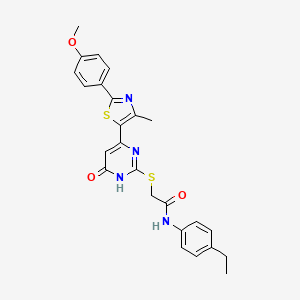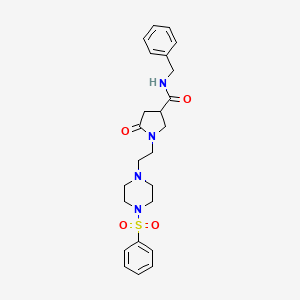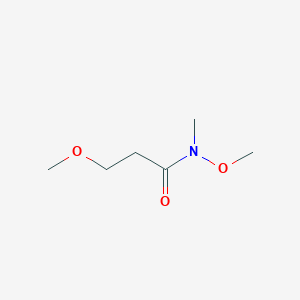![molecular formula C16H13ClN2O2 B2406306 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione CAS No. 199803-03-7](/img/structure/B2406306.png)
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione” is a chemical compound that can be used for pharmaceutical testing . It’s a part of the isoindoline-1,3-dione derivatives, which are an important group of medicinal substances .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves obtaining new 1H-isoindole-1,3(2H)-dione derivatives and potential pharmacophores in good yield . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . More specific properties like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Microwave-Assisted Synthesis : This compound and its derivatives have been synthesized using microwave-assisted techniques, offering efficient and rapid synthesis compared to conventional methods. This approach is used for various N-(Arylaminomethyl)-phthalimides, showcasing its versatility in organic synthesis (Sena et al., 2007).
Structural Analysis and Properties
Crystal and Molecular Structure : The structural details of compounds similar to 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione have been explored. Crystallographic analyses provide insights into the molecular conformation, contributing to the understanding of their chemical behavior and potential applications (Struga et al., 2007).
Vibrational and DFT Studies : These compounds have been subjected to Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, combined with Density Functional Theory (DFT) calculations. This helps in understanding the vibrational properties and electronic structure, crucial for developing new materials and pharmaceuticals (Arjunan et al., 2009).
Biological and Pharmacological Applications
Antimicrobial Properties : Some derivatives of this compound class have been tested for antimicrobial properties. This indicates potential applications in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Sakram et al., 2018).
Xanthine Oxidase Inhibitory Activities : The inhibitory activity against xanthine oxidase (XO) has been evaluated for similar isoindoline-1,3-dione derivatives. This is significant for drug development, particularly in the treatment of disorders like gout and hyperuricemia (Gunduğdu et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-methylanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZPXMPQGXBLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)



![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)


